2-Chloro-6-ethylquinoline-3-carbonitrile
Description
Chemical Identity and Structural Features
This compound exhibits a complex molecular architecture characterized by the quinoline bicyclic system with specific substitution patterns that define its chemical behavior and properties. The compound possesses the molecular formula C₁₂H₉ClN₂ and maintains a molecular weight of 216.67 daltons, positioning it within the medium molecular weight range typical of pharmaceutical intermediates and research chemicals. The structural framework consists of a fused benzene-pyridine ring system, commonly referred to as the quinoline nucleus, with three distinct substituents that significantly influence its chemical reactivity and physical properties.
The spatial arrangement of functional groups within this molecule follows a systematic numbering convention inherent to quinoline chemistry. The chlorine atom occupies the 2-position of the quinoline ring, directly adjacent to the nitrogen atom, which creates significant electronic effects throughout the molecular system. This positioning of the chlorine substituent introduces electron-withdrawing characteristics that substantially alter the electron density distribution across the aromatic system. The ethyl group attachment at the 6-position provides a lipophilic character to the molecule while maintaining sufficient steric accessibility for potential chemical transformations.
The carbonitrile functional group, positioned at the 3-carbon of the quinoline ring, represents one of the most chemically significant features of this compound. This cyano group contributes to both the electron-deficient nature of the aromatic system and provides a versatile synthetic handle for further chemical elaboration. The linear geometry of the carbonitrile group, with its triple bond character, creates a rigid structural element that influences the overall molecular conformation and intermolecular interactions.
Table 1: Fundamental Chemical Properties of this compound
The three-dimensional molecular geometry of this compound reflects the planar nature of the quinoline core with minimal deviation from planarity due to the aromatic stabilization. The ethyl substituent extends outward from the aromatic plane, providing conformational flexibility through rotation about the carbon-carbon single bond connecting the ethyl group to the aromatic ring. This conformational freedom contributes to the compound's ability to adopt various spatial orientations in different chemical environments, which proves significant for molecular recognition processes and crystalline packing arrangements.
The electronic structure of this compound demonstrates the influence of multiple electron-withdrawing substituents on the quinoline system. The chlorine atom at position 2 and the carbonitrile group at position 3 work synergistically to create an electron-deficient aromatic system, particularly in the pyridine ring portion of the quinoline structure. This electronic configuration significantly affects the compound's reactivity patterns, making it susceptible to nucleophilic attack while reducing its propensity toward electrophilic substitution reactions typical of electron-rich aromatic systems.
Historical Context in Quinoline Derivative Research
The development and investigation of quinoline derivatives, including this compound, builds upon a rich historical foundation spanning nearly two centuries of scientific discovery and chemical innovation. The quinoline scaffold itself traces its origins to 1834 when Friedlieb Ferdinard Runge first discovered and isolated quinoline from coal tar, marking the beginning of systematic investigation into this remarkable class of heterocyclic compounds. This initial discovery established quinoline as a member of the alkaloid family and recognized its status as a secondary metabolite among nitrogen-containing natural products, setting the stage for extensive future research endeavors.
The historical significance of quinoline chemistry extends far beyond its initial isolation, as subsequent decades witnessed the development of numerous quinoline-based pharmaceuticals that would revolutionize medical treatment across multiple therapeutic areas. The synthesis of cinchocaine, which became the first local anesthetic derived from the quinoline-based group, demonstrated the tremendous pharmaceutical potential inherent in quinoline structural modifications. This breakthrough established a precedent for the systematic exploration of quinoline derivatives as sources of bioactive compounds with diverse therapeutic applications.
The evolution of quinoline derivative research has been characterized by continuous expansion into new structural motifs and functional group combinations. The introduction of carbonitrile-containing quinoline derivatives represents a significant advancement in this field, building upon fundamental synthetic methodologies developed throughout the twentieth century. The three-component synthetic approaches that enable efficient preparation of quinoline-3-carbonitrile derivatives have evolved from earlier classical methods, incorporating modern catalytic systems and improved reaction conditions to achieve enhanced yields and selectivity.
Research investigations into quinoline-3-carbonitrile derivatives have gained considerable momentum in recent decades, driven by recognition of their potential as antibacterial agents and their favorable physicochemical properties. New quinoline-3-carbonitrile derivatives have been systematically synthesized and evaluated for their potential antibacterial behavior, with compounds obtained through one-pot multicomponent reactions demonstrating promising biological activities. These synthetic approaches typically involve the condensation of appropriate aldehydes with ethyl cyanoacetate and other complementary reactants, utilizing ammonium acetate as a nitrogen source under carefully controlled reaction conditions.
The structural diversity achievable within the quinoline-3-carbonitrile framework has been extensively explored through systematic substitution patterns, leading to the development of compounds such as this compound. The systematic investigation of substituent effects on biological activity has revealed important structure-activity relationships that guide the design of new derivatives with enhanced properties. Computational studies employing Density Functional Theory methods have provided valuable insights into the molecular geometry, vibrational frequencies, and electronic properties of these compounds, contributing to a deeper understanding of their chemical behavior.
Table 2: Historical Milestones in Quinoline Derivative Research
The contemporary research landscape surrounding quinoline-3-carbonitrile derivatives reflects a multidisciplinary approach that combines synthetic methodology development with comprehensive biological evaluation and computational analysis. Modern synthetic strategies have evolved to incorporate environmentally friendly catalytic systems and optimized reaction conditions that minimize waste generation while maximizing product yields. The three-component synthetic approaches utilizing nitrogen-substituted aminocyclohexenones, arylaldehydes, and malononitrile have proven particularly effective for accessing diverse quinoline-3-carbonitrile structures under mild reaction conditions.
The integration of computational chemistry methods into quinoline derivative research has provided unprecedented insights into the electronic properties and molecular behavior of compounds such as this compound. Density Functional Theory studies have revealed important information regarding highest occupied molecular orbital and lowest unoccupied molecular orbital energy gaps, molecular hardness parameters, ionization energies, and electron affinities that correlate with observed chemical reactivity patterns. These computational investigations have proven invaluable for predicting and rationalizing the biological activities observed in experimental studies.
Properties
IUPAC Name |
2-chloro-6-ethylquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2/c1-2-8-3-4-11-9(5-8)6-10(7-14)12(13)15-11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBSVGBZSYQFSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC(=C(N=C2C=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357684 | |
| Record name | 2-chloro-6-ethylquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
498548-90-6 | |
| Record name | 2-chloro-6-ethylquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 498548-90-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-Chloro-6-ethylquinoline-3-carbonitrile typically begins with commercially available quinoline derivatives.
Ethylation: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Nitrile Formation: The carbonitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Chloro-6-ethylquinoline-3-carbonitrile can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reagents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Primary amines.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
2-Chloro-6-ethylquinoline-3-carbonitrile is a quinoline derivative with applications in organic synthesis, medicinal chemistry, and as an intermediate in the preparation of pharmaceuticals . Quinoline derivatives have a wide range of biological and pharmaceutical activities, making them essential heterocyclic compounds in industrial and synthetic organic chemistry .
Synthesis and Reactions
2-Chloroquinoline-3-carbaldehyde and its related analogs have versatile applications in constructing fused or binary quinoline-based heterocyclic systems .
Reactions of 2-chloro-3-formylquinolines:
- 2-chloro-3-formylquinolines react with N-methylpiperazine in a basic medium of potassium carbonate to yield 2-(4-methyl piperazin-1-yl)quinoline-3-carbaldehyde .
- 2-chloro-6-methoxyquinoline-3-carbaldehyde can undergo further condensation reactions .
- 2-chloroquinoline-3-carbonitrile is produced via treatment of quinoline with aqueous ammonia in the presence of ceric ammonium nitrate. This product can then undergo cycloaddition with hydrazine hydrate to form 1H-pyrazolo[3,4-b]quinolin-3-amine .
- 2-chloroquinolines can be converted to 2-morpholinoquinoline-3-carbaldehydes via reaction with morpholine in the presence of dimethylaminopyridine. These can be further reacted with 2-amino-5-methyl-thiophene-3-carbonitrile to yield substituted 3-cyano-5-methyl-2-(((2-morpholinoquinolin-3-yl)methyl)amino)thiophenes .
- 2-chloroquinolines react with thiomorpholine in ethanol containing anhydrous potassium carbonate to furnish 2-thiomorpholino-quinoline-3-carbaldehyde, which can then react with acetophenones under microwave irradiation to afford unsaturated ketones .
Applications
this compound is used as an intermediate in the preparation of antineoplastic drugs like cabozantinib and tivozanib .
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethylquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and DNA. The chloro group and carbonitrile group enhance its binding affinity to these targets, leading to inhibition of enzyme activity or disruption of DNA function. The ethyl group may influence the compound’s lipophilicity and cellular uptake.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of quinoline derivatives allows for tailored applications. Below is a comparative analysis of 2-Chloro-6-ethylquinoline-3-carbonitrile with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights:
Substituent Effects: Ethyl vs. Ethyl vs. Methoxy (Position 6): Methoxy’s electron-donating nature enhances polarity, which may improve water solubility but reduce lipid bilayer penetration compared to ethyl .
Functional Group Positioning: 6-Ethyl vs. 8-Ethyl (Quinoline): Derivatives like 2-Chloro-8-ethylquinoline-3-carbonitrile (CAS: 880105-72-6) exhibit altered steric and electronic profiles due to substituent position, affecting binding interactions in medicinal chemistry .
Core Heterocycle Differences: Quinoline vs.
Reactivity and Synthesis: The amino group in 6-amino-2-chloroquinoline-3-carbonitrile facilitates nucleophilic substitution reactions, whereas the cyano group in the target compound enables further transformations like hydrolysis to carboxylic acids .
Biological Activity
2-Chloro-6-ethylquinoline-3-carbonitrile is a compound belonging to the quinoline family, which is known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C₁₂H₉ClN₂
Molecular Weight: 232.66 g/mol
IUPAC Name: this compound
The compound features a chloro group at the 2-position, an ethyl group at the 6-position, and a carbonitrile group at the 3-position of the quinoline ring. This unique arrangement of functional groups contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The carbonitrile group can engage in nucleophilic reactions, potentially forming covalent bonds with proteins and enzymes. This interaction may lead to inhibition of their functions, thereby affecting cellular processes.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical biochemical pathways.
- Cell Membrane Interaction: The presence of the chloro and ethyl groups enhances lipophilicity, aiding in membrane penetration and bioavailability.
Biological Activities
Research has indicated that quinoline derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Below are some key findings related to the biological activities of this compound:
Antimicrobial Activity
Studies have shown that quinoline derivatives have significant antimicrobial properties. For instance, a study evaluated the antibacterial effects of various quinoline compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting potential applications in treating infections .
Anticancer Activity
Research has highlighted the anticancer potential of quinoline derivatives. A recent study demonstrated that this compound could induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death . The compound's structure allows it to interact with cellular targets involved in proliferation and survival.
Case Studies
-
Anticancer Efficacy:
A study published in Molecules explored the effects of various quinoline derivatives on cancer cell lines. It was found that this compound significantly inhibited cell growth in several cancer types through mechanisms involving apoptosis and cell cycle arrest . -
Antimicrobial Testing:
In another investigation, a series of quinoline derivatives were synthesized and tested for their antimicrobial properties against a panel of pathogens. Results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 2-Chloroquinoline | Moderate | Low |
| 6-Ethylquinoline | Low | Moderate |
| 2-Chloro-6-methylquinoline | Moderate | High |
| This compound | High | High |
This table illustrates that this compound stands out due to its high levels of both antimicrobial and anticancer activities compared to its analogs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chloro-6-ethylquinoline-3-carbonitrile, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via Vilsmeier-Haack reactions using phosphorus oxytrichloride (POCl₃) and dimethylformamide (DMF) as key reagents. For example, analogous quinoline derivatives (e.g., 2-chloroquinoline-3-carbaldehydes) are synthesized by reacting acetamide derivatives with a Vilsmeier reagent at 353 K for 15 hours, followed by recrystallization from petroleum ether/ethyl acetate mixtures . Optimizing stoichiometry (e.g., POCl₃:DMF ratio) and reaction time can improve yields.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use ¹H and ¹³C NMR to confirm the ethyl and chloro substituents. For example, ethyl groups typically show triplet signals (~1.3 ppm for CH₃) and quartet signals (~2.5 ppm for CH₂) in ¹H NMR.
- X-ray diffraction : Resolve crystal structures to verify substituent positions. H-atoms can be placed via riding models with Uiso(H) = 1.2–1.5 Ueq(C) .
- HPLC : Monitor purity (≥95%) using reversed-phase columns and UV detection at 254 nm .
Q. How can researchers address contradictory data between spectroscopic and crystallographic analyses?
- Methodology : Cross-validate results using complementary techniques. For instance, if NMR suggests a different substituent position than X-ray data, perform DFT calculations to compare theoretical and experimental spectra. Adjust refinement parameters (e.g., thermal displacement factors) in crystallography to resolve discrepancies .
Advanced Research Questions
Q. What strategies are recommended for optimizing regioselectivity in the ethylation and chlorination of quinoline precursors?
- Methodology :
- Directed metalation : Use directing groups (e.g., methoxy or carbonyl) to control ethylation/chlorination positions. For example, methoxy groups in 2-chloro-6-methoxyquinoline derivatives guide substitutions to specific sites .
- Catalytic systems : Explore Pd-catalyzed cross-coupling for ethyl group introduction, leveraging protocols from analogous quinoline syntheses .
Q. How can computational chemistry aid in predicting the reactivity and stability of this compound derivatives?
- Methodology :
- DFT calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites for functionalization.
- Molecular docking : Predict binding affinities for pharmacological targets (e.g., bacterial enzymes) based on structural analogs like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, which exhibits antibacterial activity .
Q. What experimental designs are suitable for resolving conflicting data on the compound’s adsorption behavior in heterogeneous systems?
- Methodology :
- Microspectroscopic imaging : Analyze surface interactions using techniques like AFM-IR to study adsorption on silica or polymer surfaces, as suggested for indoor surface chemistry studies .
- Thermogravimetric analysis (TGA) : Quantify adsorption capacity under controlled humidity and temperature.
Q. How should researchers approach the synthesis of novel derivatives while minimizing side reactions (e.g., nitrile hydrolysis)?
- Methodology :
- Protective groups : Temporarily protect the nitrile group using silylating agents (e.g., TMSCl) during ethylation/chlorination steps.
- Low-temperature reactions : Conduct reactions at ≤273 K to suppress hydrolysis, as demonstrated in Vilsmeier-Haack adduct preparations .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing variability in synthetic yields across batches?
- Methodology : Apply ANOVA to identify significant factors (e.g., reaction time, catalyst loading). Use Tukey’s HSD test for pairwise comparisons, as recommended in chemical engineering studies .
Q. How can researchers ensure reproducibility when scaling up from milligram to gram-scale synthesis?
- Methodology :
- Kinetic profiling : Use calorimetry to monitor exothermicity and adjust heating/cooling rates.
- DoE (Design of Experiments) : Optimize parameters like stirring speed and reagent addition rate using factorial designs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
